

# Application Notes and Protocols: Immunohistochemistry for CD31 in Lucitanib-Treated Tumors

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## Compound of Interest

Compound Name: *Lucitanib*

Cat. No.: *B1684532*

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## Introduction

**Lucitanib** is a potent oral inhibitor of the tyrosine kinase activity of vascular endothelial growth factor receptors 1-3 (VEGFR1-3), fibroblast growth factor receptors 1-3 (FGFR1-3), and platelet-derived growth factor receptors alpha and beta (PDGFR $\alpha/\beta$ )[1][2]. Its mechanism of action is centered on the disruption of key signaling pathways involved in tumor angiogenesis and cell proliferation[3]. By targeting VEGFR and FGFR, **Lucitanib** effectively inhibits the formation of new blood vessels, a process critical for tumor growth and metastasis[1][3].

CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a well-established marker for endothelial cells and is widely used to assess microvessel density (MVD) in tumors[4]. Immunohistochemistry (IHC) for CD31 is a standard method to visualize and quantify the extent of tumor angiogenesis. In the context of **Lucitanib** treatment, a reduction in CD31 staining is indicative of the drug's anti-angiogenic activity. Studies have shown that **Lucitanib** treatment significantly reduces tumor vessel density, as assessed by a decrease in CD31 staining. Specifically, in CT26 tumors, **Lucitanib** has been observed to reduce CD31+ vessels.

These application notes provide a comprehensive overview and detailed protocols for performing and quantifying CD31 immunohistochemistry in tumor tissues treated with

Lucitanib.

## Data Presentation

The anti-angiogenic effect of **Lucitanib** can be quantified by assessing the changes in microvessel density (MVD) using CD31 immunohistochemistry. The following tables provide a structured format for presenting quantitative data from such studies.

Table 1: In Vitro IC50 Values for **Lucitanib**

Target Receptor	IC50 (nM)
VEGFR1	7
VEGFR2	25
VEGFR3	10
FGFR1	17.5
FGFR2	82.5
(Data sourced from)	

Table 2: Quantification of CD31 Staining in **Lucitanib**-Treated Tumors (Template)

This table is a template for researchers to populate with their experimental data.

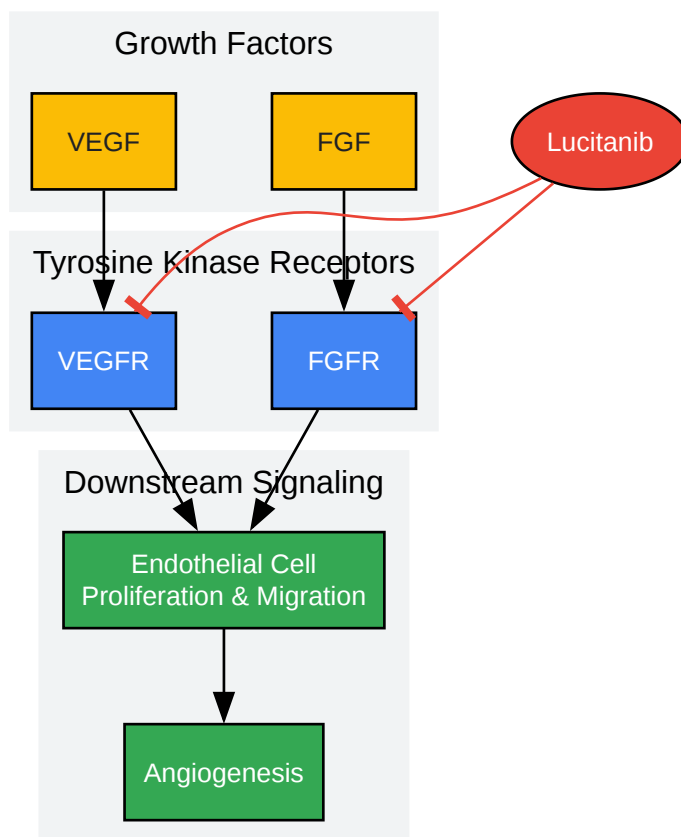
Treatment Group	Dose (mg/kg)	Treatment Duration (days)	Microvessel Density (vessels/m m <sup>2</sup> )	% CD31 Positive Area	Fold Change vs. Control
Vehicle Control	-	-	1.0		
Lucitanib	5	14			
Lucitanib	10	14			
Lucitanib	20	14			
Lucitanib	10	7			
Lucitanib	10	21			

## Signaling Pathway and Experimental Workflow

### Lucitanib's Mechanism of Action

**Lucitanib** exerts its anti-angiogenic effects by inhibiting the signaling pathways of VEGFR and FGFR. This dual inhibition prevents the proliferation and migration of endothelial cells, which are essential for the formation of new blood vessels.

## Lucitanib's Anti-Angiogenic Mechanism of Action



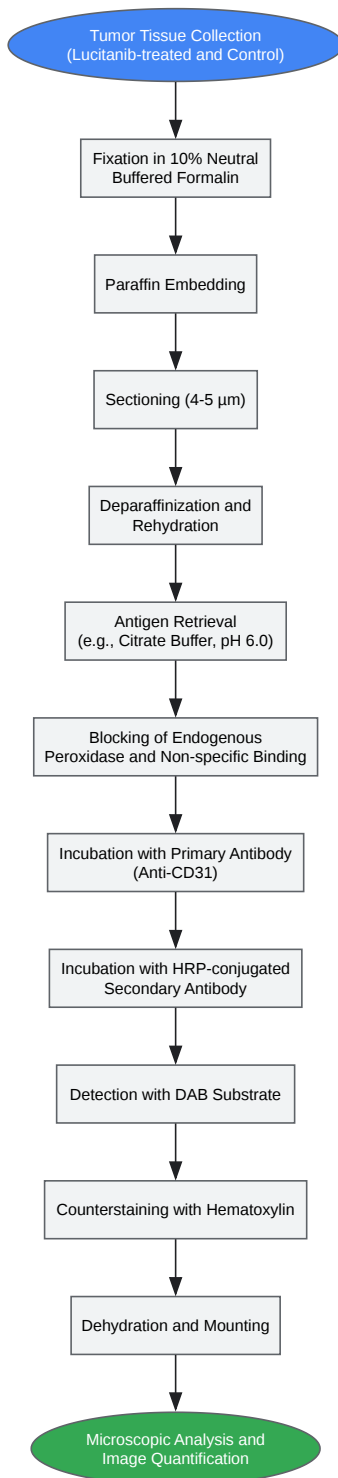
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Caption: **Lucitanib** inhibits VEGFR and FGFR signaling pathways.

## Experimental Workflow for CD31 Immunohistochemistry

The following diagram outlines the key steps in the immunohistochemical analysis of CD31 in tumor tissues.

## Experimental Workflow for CD31 Immunohistochemistry

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Caption: Workflow for CD31 IHC in tumor tissue.

## Experimental Protocols

### Protocol 1: CD31 Immunohistochemistry for Paraffin-Embedded Tissues

This protocol is a standard method for the detection of CD31 in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

#### Materials:

- FFPE tumor tissue sections (4-5  $\mu$ m)
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen retrieval buffer (10 mM Sodium Citrate, pH 6.0)
- Hydrogen peroxide (3%)
- Blocking solution (e.g., 10% normal goat serum in PBS)
- Primary antibody: Rabbit anti-mouse CD31 antibody (e.g., Abcam ab28364), diluted 1:50 in blocking solution.
- Secondary antibody: HRP-conjugated goat anti-rabbit IgG
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin
- Mounting medium

#### Procedure:

- Deparaffinization and Rehydration:

- Immerse slides in xylene (2 changes for 5 minutes each).
- Rehydrate through graded ethanol series: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), and 70% (1 change for 3 minutes).
- Rinse with deionized water.
- Antigen Retrieval:
  - Immerse slides in pre-heated antigen retrieval buffer.
  - Heat in a microwave or water bath at 95-100°C for 20 minutes.
  - Allow slides to cool in the buffer for 20 minutes at room temperature.
  - Rinse with deionized water.
- Blocking:
  - Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes.
  - Rinse with PBS.
  - Block non-specific binding by incubating with blocking solution for 1 hour at room temperature.
- Antibody Incubation:
  - Incubate sections with the primary anti-CD31 antibody overnight at 4°C in a humidified chamber.
  - Wash slides with PBS (3 changes for 5 minutes each).
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash slides with PBS (3 changes for 5 minutes each).
- Detection and Counterstaining:

- Apply DAB substrate and incubate until a brown color develops (monitor under a microscope).
- Rinse with deionized water to stop the reaction.
- Counterstain with hematoxylin for 1-2 minutes.
- "Blue" the sections in running tap water.
- Dehydration and Mounting:
  - Dehydrate through graded ethanol series and clear in xylene.
  - Mount coverslips using a permanent mounting medium.

## Protocol 2: Quantification of Microvessel Density

Procedure:

- Image Acquisition:
  - Scan the stained slides at high resolution (e.g., 20x or 40x magnification).
  - Identify "hot spots" of high vascular density within the tumor sections.
- Image Analysis:
  - Use image analysis software (e.g., ImageJ, Aperio ImageScope) to quantify CD31 staining.
  - Method 1: Microvessel Counting:
    - Count individual CD31-positive vessels in at least 3-5 high-power fields per tumor section.
    - Express the data as the average number of vessels per unit area (e.g., vessels/mm<sup>2</sup>).
  - Method 2: Positive Area Quantification:



- Set a color threshold to specifically select the brown DAB staining.
- Calculate the percentage of the total tumor area that is positive for CD31 staining.

#### Statistical Analysis:

- Compare the MVD or % CD31 positive area between the **Lucitanib**-treated and control groups using appropriate statistical tests (e.g., t-test, ANOVA).
- A statistically significant decrease in the measured parameters in the **Lucitanib**-treated groups would indicate an anti-angiogenic effect.

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